molecular formula C12H16NO3PS2 B14427300 Thiocyanic acid, 4-((diethoxyphosphinothioyl)oxy)-3-methylphenyl ester CAS No. 84197-37-5

Thiocyanic acid, 4-((diethoxyphosphinothioyl)oxy)-3-methylphenyl ester

Cat. No.: B14427300
CAS No.: 84197-37-5
M. Wt: 317.4 g/mol
InChI Key: CVKQLYZGJYXHAO-UHFFFAOYSA-N
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Description

Thiocyanic acid, 4-((diethoxyphosphinothioyl)oxy)-3-methylphenyl ester is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique chemical structure, which includes a thiocyanate group, a phosphinothioyl group, and a methylphenyl ester group. These functional groups contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiocyanic acid, 4-((diethoxyphosphinothioyl)oxy)-3-methylphenyl ester typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-hydroxy-3-methylphenyl thiocyanate with diethoxyphosphinothioyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

Thiocyanic acid, 4-((diethoxyphosphinothioyl)oxy)-3-methylphenyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the thiocyanate group to thiol or other reduced forms.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Alcohols, amines, thiols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Thiocyanic acid, 4-((diethoxyphosphinothioyl)oxy)-3-methylphenyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of thiocyanic acid, 4-((diethoxyphosphinothioyl)oxy)-3-methylphenyl ester involves its interaction with molecular targets through its functional groups. The thiocyanate group can form strong interactions with metal ions, while the phosphinothioyl group can participate in coordination chemistry. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The ester group can also undergo hydrolysis, releasing active metabolites that contribute to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • Thiocyanic acid, 2,4-dinitrophenyl ester
  • Thiocyanic acid, 4-nitrophenyl ester
  • Thiocyanic acid, phenyl ester

Uniqueness

Thiocyanic acid, 4-((diethoxyphosphinothioyl)oxy)-3-methylphenyl ester is unique due to the presence of the diethoxyphosphinothioyl group, which imparts distinct chemical properties and reactivity compared to other thiocyanic acid esters. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

CAS No.

84197-37-5

Molecular Formula

C12H16NO3PS2

Molecular Weight

317.4 g/mol

IUPAC Name

(4-diethoxyphosphinothioyloxy-3-methylphenyl) thiocyanate

InChI

InChI=1S/C12H16NO3PS2/c1-4-14-17(18,15-5-2)16-12-7-6-11(19-9-13)8-10(12)3/h6-8H,4-5H2,1-3H3

InChI Key

CVKQLYZGJYXHAO-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(OCC)OC1=C(C=C(C=C1)SC#N)C

Origin of Product

United States

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